5-(4-methoxyphenyl)dipyrromethane
Overview
Description
1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- is a chemical compound characterized by the presence of a pyrrole ring and a methoxyphenyl group. This compound is known for its complex structure and diverse applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which are structurally similar, are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Its predicted properties include a melting point of 99 °c, a boiling point of 4557±450 °C, a density of 1182±006 g/cm3, and a pKa of 1701±050 . These properties can impact the compound’s bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with L-type voltage-dependent calcium channels, inhibiting the influx of extracellular calcium ions and subsequently affecting myocardial contraction and vasodilation . Additionally, it may interact with other biomolecules, such as receptors and signaling proteins, modulating their activity and contributing to various biochemical processes.
Cellular Effects
The effects of 1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- on different cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the influx of calcium ions through L-type voltage-dependent calcium channels, leading to reduced myocardial contraction and vasodilation . These effects can have significant implications for cellular processes, such as muscle contraction, signal transduction, and metabolic regulation.
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- involves its interactions with various biomolecules. This compound can bind to specific sites on enzymes and receptors, modulating their activity and function. For instance, its interaction with L-type voltage-dependent calcium channels results in the inhibition of calcium ion influx, affecting myocardial contraction and vasodilation . Additionally, it may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- can change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation or other factors . Long-term exposure to this compound in in vitro or in vivo studies can provide insights into its potential effects on cellular function and overall biological systems.
Dosage Effects in Animal Models
The effects of 1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating calcium ion influx and influencing myocardial contraction . At higher doses, it may cause toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes . Understanding the dosage effects of this compound is crucial for determining its safe and effective use in various applications.
Metabolic Pathways
1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with L-type voltage-dependent calcium channels can affect calcium ion metabolism, leading to changes in cellular function and overall metabolic regulation . Additionally, this compound may be metabolized by specific enzymes, resulting in the formation of metabolites that can further influence cellular processes.
Transport and Distribution
The transport and distribution of 1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- within cells and tissues are essential for understanding its overall effects. This compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation within cells. Its distribution within tissues can affect its activity and function, contributing to its overall biological effects.
Subcellular Localization
The subcellular localization of 1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- is crucial for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- typically involves the reaction of 4-methoxybenzaldehyde with pyrrole under specific conditions. The reaction is often catalyzed by an acid, such as hydrochloric acid, and carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure higher yields and purity. The use of automated systems and precise control of reaction parameters can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction may produce pyrrole-2-carboxaldehyde derivatives .
Scientific Research Applications
1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole, 2,2’-[(4-bromophenyl)methylene]bis-: Similar structure but with a bromine atom instead of a methoxy group.
1H-Pyrrole, 2,2’-[(4-methylphenyl)methylene]bis-: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in its analogs .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-19-13-8-6-12(7-9-13)16(14-4-2-10-17-14)15-5-3-11-18-15/h2-11,16-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLGLRBFZUOAGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453115 | |
Record name | 1H-PYRROLE, 2,2'-[(4-METHOXYPHENYL)METHYLENE]BIS- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176446-62-1 | |
Record name | 1H-PYRROLE, 2,2'-[(4-METHOXYPHENYL)METHYLENE]BIS- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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